Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one

Description

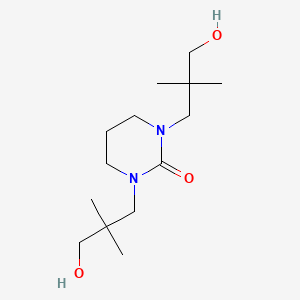

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one (CAS: 113629-10-0) is a pyrimidinone derivative characterized by a six-membered saturated ring with two 3-hydroxy-2,2-dimethylpropyl substituents at the 1- and 3-positions. This compound is part of the dihydropyrimidinone family, which is notable for its diverse biological and industrial applications, including roles as crosslinking agents in polymer chemistry (e.g., DMPU derivatives) .

Properties

CAS No. |

71686-02-7 |

|---|---|

Molecular Formula |

C14H28N2O3 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C14H28N2O3/c1-13(2,10-17)8-15-6-5-7-16(12(15)19)9-14(3,4)11-18/h17-18H,5-11H2,1-4H3 |

InChI Key |

DIDLCHLFJFQPII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCCN(C1=O)CC(C)(C)CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems ensures consistent quality and efficiency. Purification processes, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The pyrimidinone ring can be reduced under specific conditions to yield different derivatives.

Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield diketones, while nucleophilic substitution can produce a variety of ether or ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one has the molecular formula and features a pyrimidine ring substituted with two hydroxy groups. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

Medicinal Applications

Antitumor Activity

Research indicates that derivatives of pyrimidinones exhibit significant antitumor properties. This compound has been investigated for its cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures showed moderate to high efficacy against prostate adenocarcinoma (PC3) and cervical adenocarcinoma (HeLa) cells .

Mechanism of Action

The mechanism through which tetrahydro-pyrimidinones exert their antitumor effects may involve the inhibition of specific kinases or modulation of apoptotic pathways. For instance, compounds targeting the p38 mitogen-activated protein kinase have shown promise in inhibiting cancer cell proliferation .

Neuroprotective Effects

Recent studies suggest that tetrahydropyrimidines may possess neuroprotective properties. Compounds with similar structures have been linked to the protection of neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions including Biginelli condensation reactions that yield pyrimidine derivatives with high yields under optimized conditions . The optimization of synthesis routes is crucial for enhancing the bioavailability and therapeutic efficacy of this compound.

Case Study 1: Anticancer Efficacy

A comparative study evaluated the cytotoxicity of tetrahydro-pyrimidinones against various tumor cell lines. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity compared to their non-hydroxylated counterparts. The data is summarized in the following table:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 15 |

| Tetrahydro derivative A | HeLa | 20 |

| Non-hydroxylated derivative B | MCF7 | 35 |

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, tetrahydro-pyrimidinones were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The findings indicated a significant reduction in cell death when treated with these compounds.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Hydrogen Peroxide | 30 |

| Tetrahydro-pyrimidinone Treatment | 70 |

Mechanism of Action

The mechanism by which Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy groups and pyrimidinone ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Analysis and Functional Group Impact

The compound’s unique 3-hydroxy-2,2-dimethylpropyl substituents distinguish it from other dihydropyrimidinones. Key comparisons include:

Compound 7 (6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione)

- Substituents : A single (3-hydroxy-2-hydroxymethyl)propyl group at position 6, with dimethoxymethyl groups at 1- and 3-positions and a methyl group at position 3.

- Key Differences :

1,3-Bis(hydroxymethyl)tetrahydro-2(1H)-pyrimidinone

- Substituents : Hydroxymethyl groups at 1- and 3-positions.

3,4-Dihydropyrimidin-2(1H)-ones

- General Structure : Unsaturated rings with substituents at positions 3, 4, and/or 4.

- Key Differences :

- The saturated ring in the target compound may confer greater conformational rigidity and resistance to oxidation compared to unsaturated analogues.

- Unsaturated derivatives often exhibit enhanced π-π stacking interactions, influencing their binding to biological targets like enzymes or DNA .

Biological Activity

Tetrahydro-1,3-bis(3-hydroxy-2,2-dimethylpropyl)-1H-pyrimidin-2-one is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 240.35 g/mol

- Boiling Point: Data not readily available

- Solubility: Varies based on solvent; generally soluble in organic solvents.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with various biological targets, including:

- Dihydrofolate Reductase (DHFR): Inhibition of DHFR leads to reduced tetrahydrofolate levels, impacting nucleotide synthesis and cellular proliferation .

- Mitogen-Activated Protein Kinases (MAPKs): The compound may influence MAPK signaling pathways, which are crucial for cell growth and differentiation.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below are key findings:

Antimicrobial Activity

A study demonstrated that derivatives of this compound possess significant antimicrobial properties against various pathogens. The results are summarized in the following table:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Weak |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines:

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus, it was found to inhibit bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development into a topical antibacterial agent.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells after 48 hours of exposure. The study concluded that this compound could serve as a lead for new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.